Steric Hindrance: tert-Butyl vs. Methyl
The tert-butyl group of the target compound provides a steric parameter (Taft Es = -1.54) that is significantly larger than that of a methyl (Es = 0.00) or isopropyl (Es = -0.47) group. In a study of Suzuki coupling rates on substituted bromobenzenes, 1-bromo-4-(tert-butyl)benzene (a half-structure analog) exhibited decreased reactivity relative to 4-bromotoluene due to steric hindrance, with a yield of only 62% versus 95% for the less hindered analog under identical conditions [1]. This demonstrates that the tert-butyl group substantially alters the reactivity profile relative to less bulky 4'-alkyl-4-bromobiphenyl derivatives.
| Evidence Dimension | Steric hindrance parameter (Taft Es) and Suzuki coupling yield |
|---|---|
| Target Compound Data | 4-Bromo-4'-tert-butylbiphenyl: contains tert-butyl (Es = -1.54). The half-analog 1-bromo-4-(tert-butyl)benzene gave 62% yield in Suzuki coupling. |
| Comparator Or Baseline | 4-Bromotoluene (half-analog): methyl (Es = 0.00), 95% yield under identical Suzuki conditions. |
| Quantified Difference | Steric parameter ΔEs = 1.54; Yield difference Δ = 33 percentage points. |
| Conditions | Suzuki-Miyaura coupling using 1.0 equiv aryl bromide, 1.5 equiv phenylboronic acid, Pd(PPh3)4 (1 mol%), K2CO3, toluene/water, 80 °C, 12 h. |
Why This Matters
This quantifies the increased steric demand of the tert-butyl group, which is a critical factor for chemists designing selective cross-coupling sequences where reactivity must be attenuated.
- [1] R. J. Lundgren, M. Stradiotto, et al. 'A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions.' scite.ai (2023). Entry 6 shows 62% yield for 1-bromo-4-(tert-butyl)benzene. View Source
